molecular formula C14H11N3O4 B12785301 6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-29-2

6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12785301
CAS No.: 140413-29-2
M. Wt: 285.25 g/mol
InChI Key: KYDALGOIRAPGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups can be introduced through nitration, methylation, and other substitution reactions.

    Construction of the Benzoxazepine Core: This step may involve cyclization reactions where the pyridine derivative is reacted with appropriate reagents to form the benzoxazepine structure.

    Final Modifications: Introduction of nitro and methyl groups at specific positions through selective nitration and methylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to favor the desired product.

    Purification Techniques: Advanced purification methods like chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: can be compared with other heterocyclic compounds like:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.

Properties

CAS No.

140413-29-2

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

6,9-dimethyl-7-nitropyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C14H11N3O4/c1-8-6-10(17(19)20)12-11(7-8)21-13-9(4-3-5-15-13)14(18)16(12)2/h3-7H,1-2H3

InChI Key

KYDALGOIRAPGOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.